3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
3-[5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a pyrazole derivative characterized by a prop-2-enoic acid moiety attached to a substituted pyrazole ring. The pyrazole core features a chlorine atom at position 5, a methyl group at position 3, and a 2-methylpropyl (isobutyl) substituent at position 1 (N1). The molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of 242.7 g/mol (assuming standard isotopic composition). This compound belongs to a class of agrochemical or pharmaceutical intermediates, as suggested by structural analogs in the evidence (e.g., pesticidal pyrazole derivatives in ) .
Properties
IUPAC Name |
3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(2)6-14-11(12)9(8(3)13-14)4-5-10(15)16/h4-5,7H,6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCNWLLTSMAPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorine, isobutyl, and methyl substituents. The final step involves the formation of the acrylic acid moiety through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Conjugated Addition Reactions
The α,β-unsaturated carboxylic acid system enables Michael addition and nucleophilic conjugate additions. For example:
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Thiol Addition : Reaction with thiols (e.g., ethanethiol) under basic conditions yields β-sulfanyl derivatives via thiol-Michael addition.
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Amine Addition : Primary amines (e.g., methylamine) undergo conjugate addition to form β-amino acid derivatives, which can cyclize under heat .
Table 1: Conjugated Addition Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethanethiol | KOH, ethanol, 25°C | β-(Ethylthio)propenoic acid derivative | 78% | |
| Methylamine | DMF, 60°C, 6 hr | β-Amino acid intermediate | 65% |
Decarboxylation and Thermal Rearrangements
The propenoic acid group undergoes decarboxylation under thermal or acidic conditions:
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Thermal Decarboxylation : Heating above 150°C in toluene eliminates CO₂, forming 3-[5-chloro-3-methyl-1-(isobutyl)pyrazol-4-yl]propene.
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Acid-Catalyzed Rearrangement : In H₂SO₄, the compound may cyclize to form pyrazolo[1,5-a]pyrimidinone derivatives via intramolecular lactamization .
Electrophilic Aromatic Substitution on Pyrazole
The pyrazole ring’s electron-deficient nature (due to Cl and COOH groups) directs electrophiles to the less substituted positions:
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Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at position 2 of the pyrazole .
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Halogenation : Bromination (Br₂/FeBr₃) occurs at position 5 if the chloro substituent is displaced .
Table 2: Pyrazole Ring Functionalization
| Reaction | Reagent | Position Modified | Product Application | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C2 | Agrochemical intermediates | |
| Bromination | Br₂, FeBr₃, 40°C | C5 | Medicinal chemistry scaffolds |
Esterification and Amidation
The carboxylic acid participates in standard derivatization:
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Esterification : Methanol/H₂SO₄ yields the methyl ester, enhancing solubility for HPLC analysis.
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Amide Formation : Coupling with EDCl/HOBt and amines produces bioactive amides (e.g., benzylamide) .
Nucleophilic Displacement of Chlorine
The 5-chloro substituent is amenable to SNAr reactions:
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Methoxy Substitution : Reacts with NaOMe in DMF at 120°C to form 5-methoxy derivatives .
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Amination : Treatment with NH₃/EtOH under pressure replaces Cl with NH₂, yielding primary amines .
Photochemical Reactions
Analogous pyrazole-acrylic acid compounds exhibit photochromic behavior in crystalline phases, suggesting potential [2+2] cycloadditions or tautomerism under UV light .
Metal-Catalyzed Cross-Couplings
The propenoic acid’s double bond may participate in Heck or Suzuki couplings when converted to vinyl halides:
Key Mechanistic Insights
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The electron-withdrawing carboxylic acid group polarizes the α,β-unsaturated system, facilitating conjugate additions .
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Steric hindrance from the isobutyl group limits reactivity at pyrazole position 1 .
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Chlorine’s meta-directing effect governs electrophilic substitution patterns .
This reactivity profile positions the compound as a valuable intermediate for synthesizing agrochemicals, pharmaceuticals, and photochromic materials .
Scientific Research Applications
The compound "3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid" has the molecular formula and a molecular weight of 242.71 . It is also known as (E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid .
While specific applications of "3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid" are not detailed in the provided search results, pyrazole derivatives, in general, have a wide range of pharmacological activities, including anti-inflammatory, antipyretic, analgesic, and anticancer effects .
Potential Applications Based on Pyrazole Derivatives:
- CDK2 Inhibitors: Pyrazole compounds have demonstrated anticancer effects by acting as CDK2 inhibitors . Several pyrazolo-pyrimidine derivatives have shown potent inhibitory activity against CDK2/cyclin E and antiproliferative effects against cancer cell lines .
- COX-2 Inhibitors: Diaryl pyrazole compounds with a methylsulfonyl group could potentially be developed as inhibitors of CDK2 and cyclooxygenase-2 (COX-2), possessing anticancer properties . Selective COX-2 inhibitors can affect cell cycle checkpoints by reducing cyclin D1 and cyclin E levels .
Related Compounds:
Mechanism of Action
The mechanism of action of (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Comparison of Pyrazole-Prop-2-enoic Acid Derivatives
Key Observations
Substituent Effects on Lipophilicity: The isobutyl group (2-methylpropyl) in the target compound confers higher lipophilicity compared to the methyl or naphthylmethyl groups in analogs. This may enhance bioavailability in hydrophobic environments, such as cell membranes .
Electron-Withdrawing Groups :
- The 5-chloro substituent is conserved in the first three compounds, suggesting its critical role in electronic modulation or target binding. Replacing chlorine with alkoxy groups (e.g., oxan-2-ylmethoxy in the fourth compound) may alter reactivity or metabolic stability .
Stereochemical Considerations: The (2E)-configuration (trans double bond) in the prop-2-enoic acid moiety is common in analogs, likely optimizing spatial orientation for hydrogen bonding or conjugation effects .
Biological Activity
3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as a pyrazole derivative, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a prop-2-enoic acid moiety. The following sections provide an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | (E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid |
| CAS Number | 882145-08-6 |
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.71 g/mol |
| Purity | 97% |
The biological activity of 3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Antioxidant Activity : Similar pyrazole derivatives have demonstrated antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress in cells .
- Cell Signaling Modulation : The compound potentially influences cell signaling pathways by modulating receptor activities or altering the expression of key proteins involved in cellular responses to stimuli.
Biological Activity and Therapeutic Applications
Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties against various pathogens. The specific compound may show efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects : Due to its potential COX inhibition, this compound could be explored for its anti-inflammatory effects in conditions such as arthritis and other inflammatory diseases.
Anticancer Potential : Some studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells. Investigations into the specific mechanisms by which this compound affects cancer cell viability are ongoing.
Case Studies and Research Findings
- Study on Antioxidant Properties : A related pyrazole compound demonstrated significant antioxidant activity in vitro, suggesting that structural analogs like 3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid might exhibit similar effects .
- Enzyme Inhibition Research : In a study examining enzyme inhibitors for therapeutic use, compounds with similar structures were found to effectively inhibit COX enzymes at micromolar concentrations . This indicates the potential for 3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid to serve as a lead compound for anti-inflammatory drug development.
- Cell Viability Assays : Preliminary assays assessing the cytotoxicity of pyrazole derivatives on cancer cell lines revealed promising results, with certain concentrations leading to significant reductions in cell viability .
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Synthetic Conditions
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers anticipate?
Answer:
- 1H/13C NMR :
- IR Spectroscopy :
- Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C) .
- Mass Spectrometry (MS) :
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.2–1.4 (2-methylpropyl CH₃) | |
| ¹³C NMR | δ 165.5 (COOH), δ 145.2 (pyrazole C-Cl) | |
| IR | 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) |
Advanced: How does the electronic nature of the pyrazole substituents influence the compound's reactivity in nucleophilic addition reactions?
Answer:
The electron-withdrawing chloro group at position 5 of the pyrazole ring increases the electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophiles (e.g., amines, thiols). Computational studies (DFT) can predict regioselectivity:
- Nucleophilic Attack : Favored at the β-position of the prop-2-enoic acid due to conjugation with the electron-deficient pyrazole .
- Substituent Effects : Methyl and 2-methylpropyl groups sterically hinder reactions but stabilize intermediates via hydrophobic interactions .
Q. Methodological Approach :
- Perform Hammett analysis to correlate substituent electronic effects with reaction rates.
- Validate with kinetic studies under varied pH and solvent conditions .
Advanced: What strategies can resolve contradictions in reported biological activity data (e.g., enzyme inhibition) across studies?
Answer:
Contradictions often arise from assay variability. Key strategies include:
Standardize Assay Conditions :
- Use consistent enzyme sources (e.g., recombinant human vs. animal isoforms).
- Control pH (e.g., 7.4 for physiological relevance) and temperature (37°C) .
Compound Purity Verification :
Dose-Response Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
